Dibenzylbiotin
Overview
Description
Dibenzylbiotin is not explicitly mentioned in the provided papers. However, the concept of dibenzyl compounds and their synthesis is discussed in several papers. Dibenzyl compounds are essential building blocks in organic synthesis, often used to create more complex molecules. They can be synthesized through various methods, including homocoupling of benzyl alcohols and reactions with dibenzyltin dichloride .
Synthesis Analysis
The synthesis of dibenzyl compounds can be achieved through nickel-catalyzed homocoupling of benzyl alcohols, as reported in one study . This method is advantageous due to the stability and availability of alcohols compared to other reagents like halides. Another approach involves the reaction of dibenzyltin dichloride with different organic ligands to form dibenzyltin complexes . These methods highlight the versatility and adaptability of dibenzyl compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of dibenzyl compounds has been investigated using X-ray diffraction, revealing a distorted octahedral arrangement around the tin atom in dibenzyltin complexes . The structure of dibenzyl itself has been determined with significant accuracy, showing the lengths and angles of the carbon bonds joining the benzene rings . These structural analyses are crucial for understanding the properties and reactivity of dibenzyl compounds.
Chemical Reactions Analysis
Dibenzyl compounds participate in various chemical reactions. For instance, dibenzyltin complexes have been synthesized and characterized, indicating their potential use in further chemical transformations . Additionally, dibenzylidenesuccinate esters undergo acid-catalyzed cyclizations to form lignans, demonstrating the reactivity of dibenzyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzyl compounds are influenced by their molecular structure. For example, the bond lengths and angles in dibenzyl can affect its reactivity and interactions with other molecules . The characterization of dibenzyltin complexes using techniques like NMR, IR, and Mossbauer spectroscopy provides insights into their properties in both solution and solid states .
Scientific Research Applications
Plasma Renin Activity in Hyper- and Hypothyroidism Dibenzylbiotin has been studied in the context of thyroid disorders. Hauger-Klevene et al. (1972) found that the administration of drugs like dibenzylene can lead to a fall in plasma renin activity (PRA) levels in hyperthyroid patients, highlighting its potential role in thyroid-related research (Hauger-Klevene, Brown, & Zavaleta, 1972).
Biosynthesis of Stilbenes in Spruce Hammerbacher et al. (2011) discussed stilbenes, which are dibenzyl polyphenolic compounds like dibenzylbiotin. These compounds are noted for their role in protecting plants against stresses. The study focuses on the biosynthesis and ecological role of stilbenes in spruce, a key area in plant research (Hammerbacher, Ralph, Bohlmann, Fenning, Gershenzon, & Schmidt, 2011).
Metabolic Actions of Epinephrine and Thyroxine Schwartz (1962) explored the effects of dibenzyline, a related compound, on the metabolic response to epinephrine and thyroxine. The study contributes to understanding the metabolic interactions of these substances, which can inform further research into compounds like dibenzylbiotin (Schwartz, 1962).
Vasomotor Responses and Peripheral Blood Flow Research by Moser et al. (1953) on dibenzyline, related to dibenzylbiotin, provides insights into its effects on skin temperature, peripheral blood flow, and vasomotor responses. This research is relevant in understanding the physiological implications of compounds like dibenzylbiotin (Moser, Watkins, Morris, Prandoni, & Mattingly, 1953).
Neurogenic Agents for Alzheimer's Disease López-Iglesias et al. (2014) studied melatonin-N,N-dibenzyl(N-methyl)amine hybrids, closely related to dibenzylbiotin, revealing their potential as neurogenic agents with antioxidant and cholinergic properties, useful in Alzheimer's disease research (López-Iglesias, Pérez, Morales-García, Alonso-Gil, Pérez-Castillo, Romero, López, Villarroya, Conde, & Rodríguez-Franco, 2014).
Pulmonary Hypertension and Progenitor Cell Functions Shenoy et al. (2013) investigated diminazene, a compound with a similar chemical structure to dibenzylbiotin, and its effects on pulmonary hypertension and angiogenic progenitor cell functions. This research is significant for understanding cardiovascular diseases and cell therapy (Shenoy, Gjymishka, Jarajapu, Qi, Afzal, Rigatto, Ferreira, Fraga-Silva, Kearns, Douglas, Agarwal, Mubarak, Bradford, Kennedy, Jun, Rathinasabapathy, Bruce, Gupta, Cardounel, Mocco, Patel, Francis, Grant, Katovich, & Raizada, 2013).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28)/t20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESDSQUYHPLRY-FUDKSRODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzylbiotin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.